4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

Choose 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride—the demethylated MPTP analog for MAO-B inhibition studies without Parkinsonian neurotoxicity. As a non-neurotoxic negative control in MPTP-based research, it distinguishes MAO inhibition from dopaminergic degeneration. Its tetrahydropyridine core is a validated PARP-1 inhibitor fragment and a superior 5-HT1A receptor-targeting scaffold via a unique CH-π interaction with Phe362. Supplied as high-purity hydrochloride salt for enhanced aqueous solubility and reproducible results.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
CAS No. 43064-12-6
Cat. No. B1586279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
CAS43064-12-6
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=CC=CC=C2.Cl
InChIInChI=1S/C11H13N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-6,12H,7-9H2;1H
InChIKeyPOGWXTJNUCZEPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.9 [ug/mL]

4-Phenyl-1,2,3,6-tetrahydropyridine Hydrochloride (CAS 43064-12-6): Structural and Pharmacological Overview


4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS 43064-12-6) is a phenyl-substituted tetrahydropyridine derivative supplied as a hydrochloride salt for enhanced aqueous solubility and handling stability [1]. As a demethylated analog of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), this compound exhibits markedly distinct biological properties, including potent inhibition of monoamine oxidase (MAO) isoforms without induction of Parkinsonian motor deficits [2][3]. Its tetrahydropyridine core serves as a versatile pharmacophoric fragment in medicinal chemistry, particularly for the development of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors [4].

Critical Differentiation of 4-Phenyl-1,2,3,6-tetrahydropyridine Hydrochloride from Closely Related Analogs


Substitution of 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride with structurally similar tetrahydropyridine or phenylpiperidine analogs introduces unacceptable experimental variability due to divergent MAO isoform selectivity profiles, neurotoxic potential, and pharmacological utility. While MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induces severe Parkinsonism via MAO-B-mediated bioactivation to the neurotoxic pyridinium species MPP+, the demethylated analog PTP (this compound) lacks this neurotoxic sequelae in vivo despite retaining MAO inhibitory activity [1]. Furthermore, the unsaturated tetrahydropyridine ring of PTP confers distinct binding geometries at 5-HT1A receptors compared to saturated 4-phenylpiperazine analogs, directly impacting affinity in structure-activity relationship studies [2]. These non-interchangeable properties underscore the necessity for compound-specific procurement and experimental design.

Quantitative Differentiation of 4-Phenyl-1,2,3,6-tetrahydropyridine Hydrochloride: Evidence-Based Selection Criteria


MAO-A vs. MAO-B Inhibition Selectivity and Time-Dependence: PTP vs. 4-Phenylpiperidine and 4-Phenylpyridine

In rat forebrain homogenates, 4-phenyl-1,2,3,6-tetrahydropyridine (PTP) strongly and dose-dependently inhibited both MAO-A and MAO-B activity, but exhibited MAO-A-selective inhibition similar to 4-phenylpiperidine [1]. Critically, only PTP demonstrated time-dependent inhibition of MAO-B—shifting from competitive to non-competitive kinetics after 1 hour preincubation—while inhibition of MAO-A remained unchanged [1]. This time-dependent MAO-B inhibition was not observed for either 4-phenylpiperidine or 4-phenylpyridine under identical assay conditions, nor were these analogs substrates for either MAO isoform [1].

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

Absence of Nigrostriatal Dopaminergic Neurotoxicity: PTP vs. MPTP

Continuous bilateral infusion of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or its metabolite MPP+ into the rat substantia nigra for 4 days induced marked motor deficits (reduced locomotor activity, loss of forelimb movement) and a significant loss of striatal dopamine (DA) and its metabolites DOPAC and homovanillic acid [1]. In stark contrast, infusion of equimolar PTP (4-phenyl-1,2,3,6-tetrahydropyridine) under identical conditions produced no observable motor deficits and only a small, non-significant reduction in striatal DA and DOPAC [1]. A separate study in C57 black mice confirmed that repeated maximal tolerated doses of PTP did not reduce striatal dopamine content, whereas MPTP is a well-established nigrostriatal neurotoxin .

Neurotoxicity Parkinson's Disease Models Dopamine

PARP-1 Inhibitory Potency Enhancement: PTP Fragment vs. Benzamide Baseline

Incorporation of a 4-phenyl-1,2,3,6-tetrahydropyridine (PTP) fragment into benzamide-based inhibitors significantly improves potency against poly(ADP-ribose) polymerase-1 (PARP-1) [1]. While the PTP fragment itself exhibits an IC50 of 119 nM for PARP-1 inhibition [2], its primary value lies in its ability to enhance the inhibitory activity of linked benzamide analogs when attached via alkyl spacers [1]. This contrasts with simple benzamide derivatives, which typically require higher concentrations or additional structural modifications to achieve comparable potency.

PARP-1 Inhibition Medicinal Chemistry Fragment-Based Drug Discovery

Certified High Purity and Defined Physical Form: Procurement-Grade Quality Control

Commercially available 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is supplied with rigorously verified purity specifications, typically ≥98% as determined by HPLC and nonaqueous titration [1]. The compound is characterized by a well-defined melting point range of 202-203.5°C (lit.) , and its hydrochloride salt form ensures consistent solubility and stability under recommended storage conditions (room temperature, cool and dark place) . This level of quality control contrasts with less rigorously characterized analogs or custom-synthesized batches, where purity and identity may vary, introducing experimental inconsistency.

Analytical Chemistry Quality Control Chemical Synthesis

5-HT1A Receptor Affinity: PTP Scaffold vs. 4-Phenylpiperazine Scaffold

In structure-activity relationship (SAR) studies of 4-arylpiperazine-ethyl carboxamides, replacement of the classical 4-phenylpiperazine moiety with a 4-phenyl-1,2,3,6-tetrahydropyridine (THP) scaffold resulted in higher affinity for the 5-HT1A receptor [1]. This enhancement is attributed to a favorable edge-to-face CH-π interaction between the distal phenyl ring of the THP ligand and a phenylalanine residue (Phe362) within the receptor binding pocket, an interaction that is less optimal with the saturated piperazine ring system [1].

Serotonin Receptor 5-HT1A Ligand Binding

Optimal Use Cases for 4-Phenyl-1,2,3,6-tetrahydropyridine Hydrochloride Based on Differentiated Evidence


Mechanistic Studies of Monoamine Oxidase B Time-Dependent Inhibition

Researchers investigating the kinetic mechanisms of MAO-B inhibition should utilize 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride as a tool compound due to its unique time-dependent, mechanism-based inhibition profile [1]. Unlike 4-phenylpiperidine or 4-phenylpyridine, only PTP undergoes a competitive-to-non-competitive shift upon preincubation, providing a model system to study irreversible or quasi-irreversible MAO-B inactivation without the confounding neurotoxicity of MPTP [1].

Negative Control in MPTP-Induced Parkinsonian Models

In preclinical Parkinson's disease research employing the MPTP neurotoxin model, 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride serves as an essential negative control [1]. Because PTP lacks the N-methyl moiety required for bioactivation to the toxic pyridinium species, it does not induce the motor deficits or striatal dopamine depletion characteristic of MPTP [1][2]. This allows investigators to distinguish MAO inhibition from direct dopaminergic neurotoxicity.

Fragment-Based Optimization of PARP-1 Inhibitors

Medicinal chemistry programs targeting poly(ADP-ribose) polymerase-1 (PARP-1) for oncology or ischemia-reperfusion indications should procure 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride as a validated potency-enhancing fragment [1]. Conjugation of this tetrahydropyridine scaffold to benzamide pharmacophores via alkyl linkers consistently improves PARP-1 inhibitory activity, offering a rational design strategy supported by quantitative SAR data [1].

Design of High-Affinity 5-HT1A Receptor Ligands

For CNS drug discovery efforts focused on serotonin 5-HT1A receptors (e.g., anxiolytics, antidepressants), the 4-phenyl-1,2,3,6-tetrahydropyridine scaffold provides a superior alternative to the classical 4-phenylpiperazine moiety [1]. The unsaturated ring system enables a specific CH-π interaction with Phe362 that enhances binding affinity, a structural advantage not replicated by saturated analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.